Titanium(4+) 2-(dimethylamino)ethanolate

MOCVD precursor design BST thin films coordinative saturation

Titanium(4+) 2-(dimethylamino)ethanolate [CAS 92469-33-5], also designated Ti(dmae)₄ or tetrakis(2-(dimethylamino)ethanolato)titanium(IV), is a homoleptic titanium(IV) aminoalkoxide featuring four chelating N,O-donor dimethylaminoethoxide ligands that fully saturate the metal coordination sphere. This coordinative saturation imparts distinct volatility, thermal stability, and monomeric solution-state behavior.

Molecular Formula C16H44N4O4Ti
Molecular Weight 404.41 g/mol
CAS No. 92469-33-5
Cat. No. B12749572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTitanium(4+) 2-(dimethylamino)ethanolate
CAS92469-33-5
Molecular FormulaC16H44N4O4Ti
Molecular Weight404.41 g/mol
Structural Identifiers
SMILESCN(C)CCO.CN(C)CCO.CN(C)CCO.CN(C)CCO.[Ti]
InChIInChI=1S/4C4H11NO.Ti/c4*1-5(2)3-4-6;/h4*6H,3-4H2,1-2H3;
InChIKeyCEECBFPZGQQOPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Titanium(4+) 2-(Dimethylamino)ethanolate (Ti(dmae)₄): A Coordinatively Saturated MOCVD/ALD Precursor for Titanium-Containing Thin Films


Titanium(4+) 2-(dimethylamino)ethanolate [CAS 92469-33-5], also designated Ti(dmae)₄ or tetrakis(2-(dimethylamino)ethanolato)titanium(IV), is a homoleptic titanium(IV) aminoalkoxide featuring four chelating N,O-donor dimethylaminoethoxide ligands that fully saturate the metal coordination sphere. This coordinative saturation imparts distinct volatility, thermal stability, and monomeric solution-state behavior . The compound is primarily employed as a metalorganic precursor for the chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) of TiO₂, BaₓSr₁₋ₓTiO₃ (BST), Pb(Zr,Ti)O₃ (PZT), and other Ti-containing oxide thin films in semiconductor and microelectronic device fabrication .

Why Titanium(4+) 2-(Dimethylamino)ethanolate Cannot Be Simply Replaced by Other Titanium Alkoxide or β-Diketonate Precursors


Titanium precursors for MOCVD/ALD are not interchangeable commodities. The substitution of one Ti source for another profoundly alters thin-film composition uniformity, morphology, and electrical performance because each precursor exhibits a unique interplay of volatility, thermal decomposition pathway, and ligand-driven surface reactivity. For example, the widely used Ti(i-OPr)₂(tmhd)₂ suffers from intermediate aggregation upon tmhd ligand detachment, leading to non-uniform Sr incorporation and hazy BST films , while Ti(OiPr)₄ (TTIP) is notoriously moisture-sensitive and can cause TiO₂ powder formation that clogs delivery lines . Ti(dmae)₄, by contrast, maintains a monomeric liquid-state structure, decomposes cleanly at moderate temperatures, and offers matched decomposition chemistry with complementary Ba, Sr, Pb, and Zr precursors—properties that directly translate into superior film quality and process robustness in multication oxide deposition .

Quantitative Differentiation Evidence for Titanium(4+) 2-(Dimethylamino)ethanolate Against Closest Analogs


Coordinative Saturation Prevents Precursor Aggregation: Ti(dmae)₄ vs. Ti(i-OPr)₂(tmhd)₂ in BST Film Uniformity

Ti(dmae)₄ exists as a monomer in the liquid state because all four coordination positions of the Ti(IV) center are occupied by the chelating N,O-bidentate dmae ligands. In direct MOCVD comparisons under identical conditions (direct liquid injection, 440 °C substrate temperature, Ba(tmhd)₂-PMDT and Sr(tmhd)₂-PMDT co-precursors), BST films deposited using Ti(i-OPr)₂(tmhd)₂ exhibited humps and hazy appearance due to non-uniform Sr incorporation caused by aggregation of Ti(i-OPr)₂(tmhd)₂ intermediates following tmhd ligand detachment . In contrast, BST films prepared with Ti(dmae)₄ were free of humps and haze, demonstrating superior morphological uniformity attributable to the precursor's coordinatively saturated, aggregation-resistant nature .

MOCVD precursor design BST thin films coordinative saturation film morphology

Temperature-Stable Ti Incorporation in Multication Oxide Films: Ti(dmae)₄ vs. Ti(mpd)(tmhd)₂

Ti(dmae)₄ delivers a Ti content [Ti/(Ba+Sr+Ti)] that remains essentially constant across the substrate temperature range of 420–480 °C, as demonstrated in BST film growth by DLI-MOCVD . In contrast, the alternative Ti(mpd)(tmhd)₂ precursor shows a strong temperature dependence of Ti incorporation: the Ti composition in BST films increased progressively as the deposition temperature was raised from 350 °C to 500 °C, while Ba and Sr incorporation remained nearly constant . At deposition temperatures below 480 °C, Ti precursors bearing the tmhd ligand exhibit incomplete decomposition due to the strong Ti–tmhd bond, resulting in Ti deficiency in the film . Ti(dmae)₄, lacking the strongly bound tmhd ligand, avoids this low-temperature Ti deficiency and provides a wider, flatter composition process window.

BST composition control Ti incorporation efficiency MOCVD process window precursor thermal stability

Reduced Moisture and Air Sensitivity: Ti(dmae)₄ vs. Conventional Titanium Alkoxides (TTIP)

Ti(dmae)₄ and its zirconium analog Zr(dmae)₄ have been explicitly reported to be less sensitive to moisture and air than conventional titanium alkoxides . This contrasts sharply with the industry-standard titanium tetraisopropoxide (TTIP, Ti(OiPr)₄), which is extremely unstable toward water: trace moisture in delivery lines triggers rapid hydrolysis to form fine TiO₂ powder that can clog piping and cause process failure . The reduced hydrolytic sensitivity of Ti(dmae)₄ is attributed to the chelating dmae ligand, which occupies two coordination sites per ligand and sterically shields the Ti center from nucleophilic attack by water, whereas the monodentate isopropoxide ligands of TTIP leave the metal center more exposed . The dissociation temperature of Ti(dmae)₄ remains comparable to that of conventional alkoxides, so the enhanced handling stability is achieved without sacrificing thermal decomposition characteristics .

precursor handling stability moisture sensitivity MOCVD process robustness titanium isopropoxide

Low-Temperature Deposition of Phase-Pure Perovskite PZT: Ti(dmae)₄ Enables 425 °C Process with Negligible Carbon Contamination

Using Ti(dmae)₄ together with Zr(dmae)₄ and Pb(tmhd)₂ in a direct liquid injection MOCVD process, phase-pure perovskite Pb(Zr,Ti)O₃ (PZT) thin films were successfully deposited at substrate temperatures as low as 425 °C on Ir/Ti/SiO₂/Si and 440 °C on Pt/Ti/SiO₂/Si . Critically, PZT films deposited below 450 °C exhibited negligible carbon and nitrogen content, indicating clean precursor decomposition without organic residue incorporation . The remanent polarization (2Pr) of the PZT film prepared at 425 °C was 21 μC/cm², and the leakage current density at 100 kV/cm was below 10⁻⁶ A/cm², demonstrating electrically viable ferroelectric quality at a deposition temperature significantly lower than typically required for PZT CVD . The ability of Ti(dmae)₄, Zr(dmae)₄, and Pb(tmhd)₂ to decompose in overlapping temperature ranges (with Ti(dmae)₄ gas-phase decomposition at ~325 °C by FTIR ) facilitates this low-temperature, compositionally controlled co-deposition.

PZT ferroelectric films low-temperature MOCVD carbon contamination perovskite phase purity

Negligible Carbon Contamination in TiO₂ Films from Aminoalkoxide Precursors: Ti(dmae)₄ Class Advantage

A series of titanium amino-alkoxide compounds of the general formula [Ti(OiPr)₃(L)]ₘ (where L = dmae, dmap, dmamp) were systematically evaluated as TiO₂ Chemical Beam Vapor Deposition (CBVD) precursors and compared against the standard precursor [Ti(OiPr)₄]ₘ . All amino-alkoxide derivatives, including the dmae-containing complex, enabled TiO₂ film growth with negligible carbon contamination . While these heteroleptic amino-alkoxides exhibited reduced volatility relative to Ti(OiPr)₄, they demonstrated increased thermal stability and equivalent film formation efficiency . The negligible carbon incorporation is a direct consequence of the clean decomposition pathway facilitated by the amino-alkoxide ligand architecture, which avoids the carbon-rich β-diketonate ligands (e.g., tmhd) that can leave carbon residues when decomposition is incomplete . This class-level behavior is consistent with the negligible carbon and nitrogen levels reported for Ti(dmae)₄-derived PZT films below 450 °C .

TiO₂ thin films carbon contamination chemical beam vapor deposition film purity

High-Impact Application Scenarios for Titanium(4+) 2-(Dimethylamino)ethanolate Based on Quantitative Evidence


MOCVD of BST Thin Films for DRAM Capacitors: Eliminating Morphological Defects and Stabilizing Ti Composition

Ti(dmae)₄ is the precursor of choice for BaₓSr₁₋ₓTiO₃ (BST) dielectric film deposition in DRAM capacitor applications. The monomeric, coordinatively saturated structure eliminates the aggregation-induced hump and haze defects observed with Ti(i-OPr)₂(tmhd)₂ at 440 °C , while the temperature-insensitive Ti incorporation window of 420–480 °C decouples film stoichiometry from substrate temperature non-uniformity—a critical advantage for 300 mm wafer-scale manufacturing . Process engineers selecting Ti(dmae)₄ over Ti(mpd)(tmhd)₂ or Ti(i-OPr)₂(tmhd)₂ benefit from a wider composition process window and reduced defect density, directly translating to higher capacitor yield and more uniform capacitance across the wafer.

Low-Temperature PZT Ferroelectric Film Deposition for CMOS-Integrated Ferroelectric Memory

For ferroelectric random-access memory (FeRAM) and ferroelectric field-effect transistor (FeFET) integration, the thermal budget ceiling imposed by underlying CMOS transistors demands PZT deposition at ≤450 °C. Ti(dmae)₄, in combination with Zr(dmae)₄ and Pb(tmhd)₂, uniquely enables phase-pure perovskite PZT at 425 °C on Ir electrodes with negligible carbon contamination and excellent ferroelectric properties (2Pr = 21 μC/cm²) . The matched decomposition chemistry of the dmae-based Ti and Zr precursors simplifies composition control and avoids the carbon residue issues associated with β-diketonate-based Ti sources at these low temperatures.

Heterobimetallic Single-Source Precursor Synthesis for Mixed-Metal Oxide Films

Ti(dmae)₄ serves as a versatile molecular building block for constructing heterobimetallic precursors via ligand exchange with metal carboxylates. For example, reaction of Ti(dmae)₄ with Cu(benzoate)₂·2H₂O yields the defined cluster [Ti₄(dmae)₆(μ-OH)(μ-O)₆Cu₆(benzoate)₉], which undergoes facile thermal decomposition at 300 °C to form Cu–Ti mixed oxide thin films with average crystallite sizes of 22.2 nm . This approach offers a single-source route to Cu₃TiO₄/TiO₂ composite films of controlled stoichiometry, avoiding the complexity and reproducibility challenges of multi-precursor co-delivery systems. The lability of the dmae ligand in Ti(dmae)₄ facilitates this clean ligand-exchange chemistry.

TiO₂ Thin Film Deposition with Low Carbon Contamination for Dielectric and Optical Applications

When high-purity TiO₂ films are required for gate dielectrics, optical coatings, or photocatalyst layers, the amino-alkoxide class (including Ti(dmae)₄ and its derivatives) delivers negligible carbon contamination under optimized MOCVD/CBVD conditions, outperforming Ti(OiPr)₄ which can trap isopropanol ligands at low deposition temperatures . For research groups and production facilities seeking a Ti precursor that balances moderate volatility with clean thermal decomposition and reduced moisture sensitivity compared to TTIP, Ti(dmae)₄ represents a compelling procurement option with demonstrated performance in both TiO₂ and multication oxide systems.

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